Welcome to the BenchChem Online Store!
molecular formula C10H11BrN2O3 B8482825 N'-acetyl-4-bromo-2-methoxybenzohydrazide

N'-acetyl-4-bromo-2-methoxybenzohydrazide

Cat. No. B8482825
M. Wt: 287.11 g/mol
InChI Key: VKYFZMRNFAPJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08575150B2

Procedure details

N′-Acetyl-4-bromo-2-methoxybenzohydrazide (720 mg, 2.51 mmol) and Burgess' Reagent (896 mg, 3.76 mmol) were dissolved in 10 ml of THF and stirred in the microwave at 120° C. for 30 minutes. The reaction was diluted with brine and extracted three times with EtOAc. Organics were combined, dried over sodium sulfate, and concentrated under reduced pressure to a yellow oil. Chromatography on silica gel (0-50% EtOAc/DCM) gave a yellow solid (465 mg, 1.73 mmol, 69%).
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
896 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
69%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][NH:5][C:6](=[O:16])[C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][C:8]=1[O:14][CH3:15])(=O)[CH3:2].CC[N+](S(N=C(OC)[O-])(=O)=O)(CC)CC>C1COCC1.[Cl-].[Na+].O>[Br:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]2[O:16][C:1]([CH3:2])=[N:4][N:5]=2)=[C:8]([O:14][CH3:15])[CH:9]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
720 mg
Type
reactant
Smiles
C(C)(=O)NNC(C1=C(C=C(C=C1)Br)OC)=O
Name
Quantity
896 mg
Type
reactant
Smiles
CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred in the microwave at 120° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a yellow oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C=1OC(=NN1)C)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.73 mmol
AMOUNT: MASS 465 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.